Selenazolidine, 2,2-dimethyl-

CAS No.: 6474-13-1

Cat. No.: VC20285796

Molecular Formula: C5H11NSe

Molecular Weight: 164.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6474-13-1 |

|---|---|

| Molecular Formula | C5H11NSe |

| Molecular Weight | 164.12 g/mol |

| IUPAC Name | 2,2-dimethyl-1,3-selenazolidine |

| Standard InChI | InChI=1S/C5H11NSe/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3 |

| Standard InChI Key | WJHBHNDZHHQIHO-UHFFFAOYSA-N |

| Canonical SMILES | CC1(NCC[Se]1)C |

Introduction

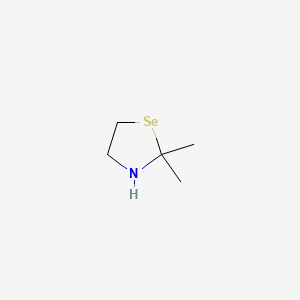

Chemical Identification and Structural Features

Molecular Characterization

Selenazolidine, 2,2-dimethyl- has the molecular formula C₅H₁₁NSe and a molar mass of 164.11 g/mol . The compound’s IUPAC name, 2,2-dimethyl-1,3-selenazolidine, reflects its saturated five-membered ring system (selenazolidine) with methyl groups at both carbon atoms adjacent to the nitrogen. The structure is analogous to thiazolidines but replaces sulfur with selenium, a substitution that significantly alters electronic and steric properties .

Table 1: Key Identifiers of Selenazolidine, 2,2-Dimethyl-

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 6474-13-1 | |

| Molecular Formula | C₅H₁₁NSe | |

| Molar Mass | 164.11 g/mol | |

| Synonyms | 2,2-Dimethyl-1,3-selenazolidine |

Structural Analysis

The selenazolidine core consists of a selenium atom at position 1 and a nitrogen atom at position 3, with the ring adopting a puckered conformation due to the saturation of bonds. Methyl groups at the 2-position introduce steric hindrance, potentially stabilizing the ring against oxidative degradation—a common issue in selenium heterocycles . Comparative studies of similar structures, such as 1,2,4-diselenazoles, reveal that Se–N bond lengths typically range between 1.85–1.90 Å, while Se–C bonds measure approximately 1.95–2.00 Å . The dimethyl substituents likely distort the ring geometry, though crystallographic data specific to this compound remain unpublished.

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis for 2,2-dimethyl-selenazolidine is detailed in the provided sources, analogous selenazolidines are synthesized via cyclization reactions involving selenium precursors and amines. For example:

-

Boc-Protected Selenazolidines: Boc-selenazolidine derivatives are synthesized by reacting selenocysteine derivatives with carbonyl compounds under acidic conditions, followed by Boc protection .

-

Methyl Substitution: Introducing methyl groups may involve alkylation of a preformed selenazolidine ring or using methyl-containing precursors during cyclization.

A plausible route for 2,2-dimethyl-selenazolidine could involve the reaction of dimethylamine with 1,3-dibromopropane in the presence of selenium, though this hypothesis requires experimental validation.

Stability and Degradation

Selenazolidines are sensitive to oxidative and basic conditions. For instance, Fmoc-protected selenazolidines undergo ring-opening in piperidine/DMF solutions, forming selenocystine via Schiff base intermediates . The dimethyl groups in 2,2-dimethyl-selenazolidine may mitigate such degradation by sterically shielding the selenium atom, though this remains speculative without direct evidence.

Physicochemical Properties

Chemical Reactivity

The selenium atom’s nucleophilic character enables unique reactivity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume